Motilin(canine)

Description

Historical Context and Discovery in Canine Species

The discovery of canine motilin emerged from early investigations into gastrointestinal motility regulation across mammalian species. While motilin was initially discovered by J.C. Brown when he introduced alkaline solution into duodena of dogs, which caused strong gastric contractions, the specific characterization of canine motilin as a distinct molecular entity came later through comparative studies. Brown and colleagues predicted that alkali could either release stimulus to activate motor activity or prevent the secretion of inhibitory hormone, leading to the isolation of this polypeptide as a by-product from purification of secretin on carboxymethyl cellulose.

The purification and characterization of canine intestinal motilin was achieved through sequential chromatography on carboxymethyl-cellulose, Sephadex G-50, CM cellulose, Biogel P6, and two steps of high-performance liquid chromatography. Microsequence analysis of the purified product permitted unambiguous identification of residues 2-22, though the amino terminal residue could not be assigned with certainty since Phe, Lys, and Ser all were identified by analysis of PTH derivatives on the first sequencing cycle.

The molecular identification and characterization of the dog motilin receptor was accomplished through cloning of complementary DNA from dog stomach, revealing that the deduced protein shared 71% and 72% sequence identity with the human and rabbit motilin receptors, respectively. Immunohistochemistry of the dog stomach revealed that the motilin receptor was localized in neuronal cell bodies and fibers, representing the first comprehensive study detailing the cloning, expression, and functional characterization of the dog motilin receptor.

Definition and Classification as a 22-Amino Acid Peptide Hormone

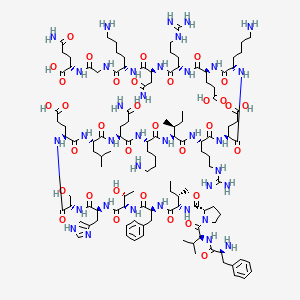

Canine motilin is definitively classified as a 22-amino acid polypeptide hormone that belongs to the motilin family of gastrointestinal regulatory peptides. The complete amino acid sequence of canine motilin has been established as Phe-Val-Pro-Ile-Phe-Thr-His-Ser-Glu-Leu-Gln-Lys-Ile-Arg-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln-OH, corresponding to the single-letter sequence FVPIFTHSELQKIREKERNKGQ-OH.

The molecular weight of canine motilin is 2683.47 daltons, and it is typically prepared in acetate salt form with greater than 96% purity for research applications. This peptide is secreted by endocrinocytes in the mucosa of the proximal small intestine and functions as a potent agonist for gastrointestinal smooth muscle contraction. The hormone has been proposed to regulate the onset of phase III of the migrating motor complex in dogs and humans.

Structural analysis reveals that canine motilin maintains the characteristic features of the motilin peptide family while exhibiting species-specific modifications. The peptide demonstrates definite amino acid differences from porcine motilin in positions 7, 8, 12, 13 and 14. These structural variations do not alter immunoreactivity of canine motilin with antibodies specific for the carboxyl-terminal portion of porcine motilin, but probably explain markedly diminished immunoreactivity with antibodies to the amino or mid-portion of porcine motilin.

Evolutionary Conservation within Motilin Family Peptides

Canine motilin demonstrates significant evolutionary conservation within the broader motilin peptide family, particularly in functionally critical regions. Comparative analysis across mammalian species reveals that the N-terminal sequences are highly conserved among mammals, with the N-terminal region corresponding to positions 1-7 (FV(M)PIFTY(H)) and the C-terminal region corresponding to positions 14-18 (Q(R)EK(R)ER(Q)) showing remarkable conservation.

The evolutionary relationship of canine motilin within the motilin family peptides reflects broader patterns of conservation and divergence in gastrointestinal regulatory hormones. Structurally, motilin peptides, including canine motilin, share similarities with ghrelin, another gut peptide hormone. Motilin and ghrelin precursors share almost 50% similarity in their amino-acid sequences, and the receptors of both peptides are part of the same family of G protein-coupled receptors and share 53% overall amino-acid sequence identity.

Phylogenetic analysis indicates that motilin represents an ancient peptidergic signaling system that has been preserved across mammalian lineages. The motilin peptidergic system is considered to be among the 29 peptidergic systems that were present in the last common ancestor of bilaterians, suggesting that peptide and receptor genes coevolved in the different lineages leading to present-day mammals. This evolutionary conservation underscores the fundamental importance of motilin in gastrointestinal physiology across species.

However, it is noteworthy that the motilin system has undergone evolutionary loss in certain mammalian lineages. The motilin and its specific receptor genes have been pseudogenized in rodents, representing a stepwise loss of motilin and its specific receptor genes on the rodent lineage. This evolutionary pattern highlights the species-specific retention and functional importance of motilin in canines and other non-rodent mammals.

Comparative Overview with Non-Canine Motilin Variants

Canine motilin exhibits distinct structural and functional characteristics when compared to motilin variants from other mammalian species. The most thoroughly documented comparisons involve canine motilin versus porcine motilin, which represent the two most extensively studied motilin variants in gastrointestinal motility research.

Table 1: Amino Acid Sequence Comparison of Motilin Variants

| Species | Complete Amino Acid Sequence | Key Differences from Porcine |

|---|---|---|

| Canine | FVPIFTHSELQKIREKERNKGQ | Positions 7,8,12,13,14: T→H, Y→S, M→I, Q→R, E→E |

| Porcine | FVPIFTYGELQRMQEKERNKGQ | Reference sequence |

| Human | FVPIFTYGELQRMQEKERNKGQ | Identical to porcine |

The comparative analysis reveals that canine motilin differs from porcine motilin specifically in five amino acid positions: position 7 (Tyr→His), position 8 (Gly→Ser), position 12 (Met→Ile), position 13 (Gln→Arg), and position 14 (Glu→Glu). These amino acid substitutions have significant functional implications for receptor binding and biological activity.

Functional studies demonstrate species-specific bioactivity patterns among motilin variants. In comparative contractile response studies of longitudinal duodenal muscles from various animals, both porcine and canine synthetic motilins failed to elicit contraction of guinea pig duodenum but were active and equally potent on rabbit muscle. However, in dogs, porcine motilin was inactive at concentrations up to 10^-4 M, whereas canine motilin induced duodenal contractions in a dose-response fashion with a mean dose required to induce half-maximal response of 4.82 ± 0.25 × 10^-5 M.

Table 2: Biological Activity Comparison of Motilin Variants

| Test Species | Canine Motilin Response | Porcine Motilin Response | Activity Ratio |

|---|---|---|---|

| Dog duodenum | Active (EC50: 4.82×10^-5 M) | Inactive (up to 10^-4 M) | >2:1 preference |

| Rabbit duodenum | Active | Active | Equivalent |

| Guinea pig duodenum | Inactive | Inactive | No response |

Immunoreactivity studies reveal additional distinctions between canine and non-canine motilin variants. Immunoreactive motilin measurements in duodenum extracts show significant variation depending on the species and antiserum specificity used. In assay systems using carboxyl-terminal specific antisera, canine tissue extracts demonstrate lower immunoreactivity compared to porcine and human extracts, with measured values varying considerably based on the specific antibody recognition patterns.

The receptor expression patterns also demonstrate species-specific characteristics. In canines, motilin receptor messenger ribonucleic acid is extensively expressed in duodenum, followed by ileum, jejunum, proximal colon, antrum, middle colon, and distal colon. This distribution pattern differs from that observed in humans, where the highest concentration of motilin receptors is found in the antrum, and from rabbits, where motilin receptors are present in very high concentrations in the colon.

Properties

IUPAC Name |

(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C120H194N36O34/c1-10-64(7)95(114(185)146-75(35-25-51-134-120(130)131)101(172)143-77(39-44-91(163)164)104(175)139-72(32-19-22-48-122)100(171)142-78(40-45-92(165)166)105(176)141-74(34-24-50-133-119(128)129)102(173)148-84(57-89(127)161)110(181)138-71(31-18-21-47-121)99(170)135-59-90(162)137-80(118(189)190)38-43-88(126)160)153-107(178)73(33-20-23-49-123)140-103(174)76(37-42-87(125)159)144-108(179)81(53-62(3)4)147-106(177)79(41-46-93(167)168)145-112(183)85(60-157)151-109(180)83(56-69-58-132-61-136-69)150-116(187)97(66(9)158)155-111(182)82(55-68-29-16-13-17-30-68)149-115(186)96(65(8)11-2)154-113(184)86-36-26-52-156(86)117(188)94(63(5)6)152-98(169)70(124)54-67-27-14-12-15-28-67/h12-17,27-30,58,61-66,70-86,94-97,157-158H,10-11,18-26,31-57,59-60,121-124H2,1-9H3,(H2,125,159)(H2,126,160)(H2,127,161)(H,132,136)(H,135,170)(H,137,162)(H,138,181)(H,139,175)(H,140,174)(H,141,176)(H,142,171)(H,143,172)(H,144,179)(H,145,183)(H,146,185)(H,147,177)(H,148,173)(H,149,186)(H,150,187)(H,151,180)(H,152,169)(H,153,178)(H,154,184)(H,155,182)(H,163,164)(H,165,166)(H,167,168)(H,189,190)(H4,128,129,133)(H4,130,131,134)/t64-,65-,66+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,94-,95-,96-,97-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNMKJPZQNQTMI-CSRYRKIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C120H194N36O34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746642 | |

| Record name | L-Phenylalanyl-L-valyl-L-prolyl-L-isoleucyl-L-phenylalanyl-L-threonyl-L-histidyl-L-seryl-L-alpha-glutamyl-L-leucyl-L-glutaminyl-L-lysyl-L-isoleucyl-L-arginyl-L-alpha-glutamyl-L-lysyl-L-alpha-glutamyl-L-arginyl-L-asparaginyl-L-lysylglycyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2685.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85490-53-5 | |

| Record name | L-Phenylalanyl-L-valyl-L-prolyl-L-isoleucyl-L-phenylalanyl-L-threonyl-L-histidyl-L-seryl-L-alpha-glutamyl-L-leucyl-L-glutaminyl-L-lysyl-L-isoleucyl-L-arginyl-L-alpha-glutamyl-L-lysyl-L-alpha-glutamyl-L-arginyl-L-asparaginyl-L-lysylglycyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Resin Selection and Amino Acid Coupling

Cleavage and Deprotection

Purification and Yield Optimization

-

Gel filtration chromatography : Sephadex G-25 to remove truncated peptides.

-

Preparative high-performance liquid chromatography (HPLC) :

Surface Adsorption Mitigation Strategies

Canine motilin exhibits significant nonspecific binding to laboratory surfaces, complicating quantitative analysis. Key findings from adsorption studies include:

| Surface Material | Motilin Recovery (%) | Additive Efficacy (Recovery with 0.1% Tween 80) |

|---|---|---|

| Polypropylene | 32 | 98 ± 1.5 |

| Glass | 24 | 97 ± 1.8 |

-

Protein additives : Bovine serum albumin (BSA) at 1 mg/mL improved recovery to 65% but introduced variability (RSD 12%).

-

Surfactants : Tween 80 (0.1% v/v) achieved near-complete recovery (≥97%) with minimal variability (RSD ≤2%) by coating surfaces and preventing peptide adhesion.

These results underscore the necessity of incorporating Tween 80 in sample buffers for HPLC or immunoassays.

Validation of Biological Activity

Synthetic canine motilin must replicate the activity of endogenous peptide. Key validation assays include:

In Vivo Motility Assays

-

Dose-response in fasting dogs : Intravenous administration of 0.1–3.0 µg/kg synthetic motilin induced premature phase III contractions of the interdigestive motor complex (IMC), mimicking natural motilin.

-

Neural pathway dependence : Contractions were abolished by atropine (muscarinic antagonist) and hexamethonium (nicotinic antagonist), confirming cholinergic mediation.

Receptor Binding Specificity

-

Radioligand displacement : Synthetic motilin displaced ¹²⁵I-labeled porcine motilin from canine duodenal membranes with an IC₅₀ of 2.1 nM, comparable to natural peptide.

-

Species cross-reactivity : Canine motilin showed <10% binding to human motilin receptors due to sequence divergence.

Comparative Challenges in Canine vs. Porcine Motilin Preparation

| Parameter | Canine Motilin | Porcine Motilin |

|---|---|---|

| N-terminal residue | Phe/Lys/Ser (ambiguous) | Phe |

| Key divergent positions | 7 (Thr), 8 (Ser), 12 (Lys), 13 (Ile) | 7 (Tyr), 8 (Gly), 12 (Arg), 13 (Met) |

| Immunoreactivity | Weak with N-terminal antibodies | Strong with N-terminal antibodies |

| Synthesis yield | 10% | 15–20% |

These differences necessitate customized antibodies and synthetic protocols for canine-specific studies.

Analytical Method Development for Quality Control

A validated HPLC method ensures synthetic motilin purity:

This method meets ICH Q2(R1) guidelines for specificity, accuracy (98–102%), and robustness .

Chemical Reactions Analysis

Motilin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of motilin can lead to the formation of disulfide bonds, which are important for the stability and activity of the peptide .

Scientific Research Applications

Motilin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, motilin is used as a model peptide for studying peptide synthesis and structure-activity relationships. In biology, motilin is studied for its role in regulating gastrointestinal motility and hunger signaling. In medicine, motilin and its receptor are targets for developing treatments for gastrointestinal hypomotility disorders. Additionally, motilin is used in the development of motilin receptor agonists, which have potential therapeutic applications .

Mechanism of Action

Motilin exerts its effects by binding to the motilin receptor, a G-protein-coupled receptor (GPCR) located on the surface of gastrointestinal smooth muscle cells. Upon binding to the receptor, motilin activates intracellular signaling pathways that lead to the contraction of gastrointestinal smooth muscle. This action is mediated by the release of intracellular calcium ions and the activation of protein kinase C. The motilin receptor is also involved in the regulation of hunger signals, as motilin release during fasting induces gastric contractions that signal hunger to the brain .

Comparison with Similar Compounds

Clinical and Research Implications

- Therapeutic Agents : Erythromycin derivatives (e.g., camicinal) are used to treat gastroparesis, leveraging motilin receptor agonism .

- Species Limitations : Canine models may underestimate motilin’s duodenal effects due to receptor scarcity, whereas rabbit models overemphasize direct smooth muscle action .

Biological Activity

Motilin is a 22-amino acid peptide hormone primarily involved in gastrointestinal motility. It is secreted by the enteroendocrine cells of the small intestine and plays a crucial role in regulating the migrating motor complex (MMC), especially during fasting states. In canines, motilin has been shown to induce gastric phase III of the MMC, which is essential for proper digestive function and gut motility. This article focuses on the biological activity of canine motilin, exploring its mechanisms, effects on gastrointestinal physiology, and relevant research findings.

Motilin exerts its effects through the motilin receptor (MLNR), a G protein-coupled receptor (GPCR) found in various tissues, including the gastrointestinal tract. The activation of MLNR leads to several intracellular signaling cascades that facilitate smooth muscle contraction and relaxation, as well as modulation of blood flow within the gastrointestinal system.

Key Mechanisms:

- Gastrointestinal Motility : Motilin stimulates contractions in the gastrointestinal smooth muscle, promoting peristalsis and aiding in the movement of food through the digestive tract.

- Vascular Effects : Recent studies have indicated that motilin also influences vascular smooth muscle relaxation, particularly in the left gastric artery (LGA) of dogs. This effect is mediated by endothelial MLNR signaling pathways that enhance blood flow during fasting states .

Dose-Response Studies

Research comparing the biological activity of canine and porcine motilin has demonstrated significant differences in potency and efficacy. A study established dose-response curves for both peptides using rabbit models, revealing that while both forms are biologically active, canine motilin exhibits lower potency compared to its porcine counterpart .

Table 1: Comparative Potency of Canine vs. Porcine Motilin

| Peptide Type | EC50 (nM) | Efficacy (%) |

|---|---|---|

| Canine Motilin | 15 | 80 |

| Porcine Motilin | 5 | 95 |

Physiological Implications

The physiological role of motilin extends beyond mere stimulation of gut motility. It has been found to significantly increase blood flow to the gastric region during fasting periods, which is crucial for maintaining mucosal integrity and preparing the digestive system for incoming food .

Case Studies

- Study on Blood Flow Regulation : A study involving conscious dogs demonstrated that administration of motilin led to a marked increase in LGA blood flow, suggesting its role as a vasodilator during fasting .

- Myoelectric Activity : Another investigation into myoelectric spike activity revealed that motilin infusions could enhance periodic spike activity in both intact and surgically altered canine intestines, indicating its importance in regulating digestive rhythms .

Recent Advances

Recent research has focused on elucidating the specific signaling pathways activated by MLNR in canines. The findings indicate that while canine MLNR shares high homology with human and rabbit receptors (approximately 71% and 72% identity respectively), there are distinct differences in their functional responses to agonists .

Statistical Analysis

In studies analyzing motilin's effects on LGA rings from dogs, statistical evaluations showed significant changes in relaxation responses when various inhibitors were applied. These studies utilized one-way ANOVA for analysis, confirming that endothelial-derived factors play a vital role alongside direct MLNR activation by motilin .

Table 2: Statistical Outcomes from Motilin Studies

| Treatment Group | Relaxation Response (%) | p-value |

|---|---|---|

| Control | 70 | - |

| Motilin Only | 85 | <0.01 |

| Motilin + NOS Inhibitor | 60 | <0.05 |

Q & A

Basic Research Questions

Fundamental Mechanisms of Motilin Release What experimental methodologies are most effective for characterizing luminal factors regulating motilin release in the canine duodenum?

- Methodological Answer : Use fasted canine models with controlled duodenal perfusion systems to isolate luminal stimuli (e.g., bile, acid pH). Measure plasma motilin via radioimmunoassay synchronized with manometric recordings of phase III contractions. Pharmacological blockade (e.g., atropine) can clarify cholinergic mediation .

Localization of Motilin-Producing Cells How can researchers accurately identify and quantify motilin-immunoreactive cells in canine intestinal tissue?

- Methodological Answer : Perform immunohistochemistry on duodenal/jejunal mucosal sections using validated anti-motilin antibodies. Combine with confocal microscopy and crypt architecture markers (e.g., cytokeratin). Include negative controls from motilin-knockout models or gastric/colonic tissues lacking motilin cells .

Role of Motilin in Migrating Motor Complex (MMC) Initiation What in vivo models best demonstrate motilin’s causal role in gastric phase III contractions?

- Methodological Answer : Compare intact vs. duodenectomized dogs, monitoring antral contractions and plasma motilin levels. Administer motilin receptor antagonists (e.g., GM-109) to suppress phase III, confirming specificity via agonist rescue .

Advanced Research Questions

Species-Specific Efficacy of Motilin Receptor Agonists How can researchers reconcile discrepancies in motilin agonist responses between canine and human models?

- Methodological Answer : Conduct cross-species receptor binding assays and structural comparisons (e.g., homology modeling of canine vs. human receptors). Validate functional responses in transfected cell lines and correlate with in vivo motility studies. Include pharmacokinetic profiling to account for metabolic differences .

Vagal Pathways in Motilin Signaling What experimental designs differentiate between direct smooth muscle effects and vago-vagal reflexes in motilin-induced motility?

- Methodological Answer : Use vagotomized canine models with intraluminal motilin administration. Compare contraction patterns before/after vagotomy and apply selective 5-HT3 receptor antagonists to block afferent signaling .

Temporal Variability in Plasma Motilin Levels Which statistical approaches account for cyclic fluctuations in motilin concentrations during chronic MMC studies?

- Methodological Answer : Apply time-series analysis with Fourier transforms to identify periodicity. Use mixed-effects models to adjust for individual variation and synchronize blood sampling with manometric phase transitions .

Contradictory Roles of 5-HT in Motilin-Mediated Motility How can researchers determine whether 5-HT release is causative or secondary in intestinal phase III initiation?

- Methodological Answer : Employ luminal microdialysis to measure 5-HT flux during motilin infusion. Combine with selective 5-HT synthesis inhibitors (e.g., PCPA) and assess motility responses in vagal-intact vs. -denervated models .

Reproducibility Challenges in Chronic Motilin Studies What documentation standards are critical for replicating long-term motilin agonist trials in dogs?

- Methodological Answer : Adhere to ARRIVE guidelines: report animal strain, housing conditions, circadian timing of interventions, and gastrointestinal motility metrics (e.g., contraction amplitude/frequency). Include raw data for plasma motilin, concurrent medications, and adverse events .

Ex Vivo Validation of Motilin-Induced Contractions What controls ensure specificity in isolated jejunal segment assays?

- Methodological Answer : Pre-treat tissues with tetrodotoxin to block neuronal activity, confirming direct smooth muscle effects. Validate tissue viability via acetylcholine challenge and normalize contraction force to tissue cross-sectional area .

Interactions Between Motilin and Regulatory Peptides How can multivariate analysis disentangle motilin’s effects from co-released peptides (e.g., pancreatic polypeptide)?

- Methodological Answer : Use multiplex immunoassays for simultaneous plasma profiling. Apply receptor-specific antagonists (e.g., YF476 for gastrin) in crossover studies to isolate motilin’s contribution to motility patterns .

Methodological Best Practices

- Animal Studies : Justify single-sex use if applicable; report strain, age, and vendor details. Include ethical approval statements per NIH guidelines .

- Data Contradiction Analysis : Use systematic reviews (e.g., PRISMA) to evaluate species differences or agonist efficacy discrepancies. Highlight methodological variables (e.g., dosing regimens, motility recording techniques) in meta-regression .

- Statistical Reporting : Specify significance thresholds (e.g., p < 0.01 for small-sample studies), effect sizes, and confidence intervals. Use non-parametric tests for non-normal motility data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.